molecular formula C14H15NO4S B4229977 Methyl 3-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylpropanoate

Methyl 3-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylpropanoate

Cat. No.: B4229977
M. Wt: 293.34 g/mol
InChI Key: XSJMYEQRTUCNCG-UHFFFAOYSA-N
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Description

Methyl 3-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]propanoate is a chemical compound with a complex structure that includes a pyrrolidinyl ring, a phenyl group, and a thioester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylpropanoate typically involves the reaction of a pyrrolidinyl derivative with a thiol and a propanoate ester. The reaction conditions often require a catalyst and may involve heating to facilitate the formation of the thioester bond. Specific details on the synthetic routes and reaction conditions can vary, but common methods include the use of organic solvents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioester to a thiol or other reduced forms.

    Substitution: The phenyl group or other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Methyl 3-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies of enzyme interactions and as a probe for biochemical pathways.

    Industry: It may be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylpropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-methyl-2,5-dioxo-3-phenyl-3-pyrrolidinyl)propanenitrile
  • 3-[4-(dimethylamino)phenyl]-1-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-[(1,3,5-trimethyl-4-pyrazolyl)methyl]thiourea

Uniqueness

Methyl 3-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]propanoate is unique due to its specific thioester linkage and the combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

methyl 3-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S/c1-19-13(17)7-8-20-11-9-12(16)15(14(11)18)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJMYEQRTUCNCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCSC1CC(=O)N(C1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylpropanoate
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Methyl 3-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylpropanoate
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Methyl 3-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylpropanoate
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Methyl 3-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylpropanoate
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Methyl 3-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylpropanoate
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Methyl 3-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylpropanoate

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